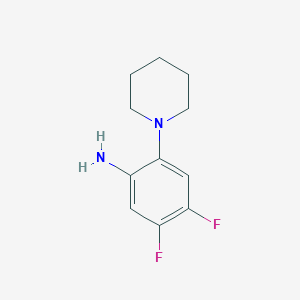

4,5-Difluoro-2-(piperidin-1-yl)aniline

Vue d'ensemble

Description

4,5-Difluoro-2-(piperidin-1-yl)aniline is a chemical compound . Unfortunately, there is not much specific information available about this compound.

Molecular Structure Analysis

The molecular formula for this compound is C11H14F2N2 . More detailed structural analysis would require specific scientific techniques and data not available in the search results.Chemical Reactions Analysis

Information on specific chemical reactions involving 4,5-Difluoro-2-(piperidin-1-yl)aniline is not available in the search results .Physical And Chemical Properties Analysis

The molecular weight of 4,5-Difluoro-2-(piperidin-1-yl)aniline is 212.24 . Other specific physical and chemical properties are not available in the search results .Applications De Recherche Scientifique

Pharmacological Research

4,5-Difluoro-2-(piperidin-1-yl)aniline: is a valuable compound in pharmacology due to its piperidine moiety, which is a common feature in many pharmaceuticals . It’s involved in the synthesis of various derivatives that show promise in treating conditions such as cancer, cardiovascular diseases, and more . Its role in drug design is pivotal, especially in the development of novel therapeutic agents.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block. It’s used to synthesize complex molecules through reactions like hydrogenation, cyclization, and amination . Its difluoro and aniline groups make it a reactive intermediate for creating more intricate organic structures.

Medicinal Chemistry

The compound’s structure is crucial in medicinal chemistry for the construction of drug molecules. It’s often used to create compounds with potential pharmacological activities, including antiviral, antimicrobial, and anti-inflammatory properties . Its derivatives are being explored for their therapeutic potential in various diseases.

Industrial Applications

4,5-Difluoro-2-(piperidin-1-yl)aniline: finds applications across different industries, including pharmaceuticals and electronics, due to its high performance and quality as an intermediate . It’s a sought-after product in the global market, contributing to the manufacture of diverse industrial products.

Analytical Methods

This compound is also significant in analytical chemistry, where it may be used as a standard or reference compound in various chromatographic and spectroscopic methods, such as HPLC and NMR . Its well-defined structure and properties allow for accurate analysis and identification in complex mixtures.

Environmental Science

While direct applications in environmental science are not extensively documented, compounds like 4,5-Difluoro-2-(piperidin-1-yl)aniline can be involved in research related to environmental pollutants. Their interactions and breakdown products can be studied to understand their impact on ecosystems and to develop remediation strategies .

Mécanisme D'action

Target of Action

“4,5-Difluoro-2-(piperidin-1-yl)aniline” is a piperidine derivative . Piperidine derivatives are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels . The specific targets of “4,5-Difluoro-2-(piperidin-1-yl)aniline” would depend on its exact structure and functional groups.

Mode of Action

The mode of action of “4,5-Difluoro-2-(piperidin-1-yl)aniline” would depend on its specific targets. For example, if it targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in a biochemical pathway .

Biochemical Pathways

Without specific information on the targets of “4,5-Difluoro-2-(piperidin-1-yl)aniline”, it’s difficult to say which biochemical pathways it might affect. Piperidine derivatives are often involved in pathways related to neurotransmission, inflammation, and cell proliferation .

Pharmacokinetics

The ADME properties of “4,5-Difluoro-2-(piperidin-1-yl)aniline” would depend on factors like its solubility, stability, and binding affinity for its targets. Piperidine derivatives generally have good bioavailability due to their ability to form hydrogen bonds .

Result of Action

The molecular and cellular effects of “4,5-Difluoro-2-(piperidin-1-yl)aniline” would depend on its mode of action and the cells or tissues where its targets are expressed. For example, if it inhibits an enzyme involved in cell proliferation, it might have antiproliferative effects .

Action Environment

Environmental factors like pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “4,5-Difluoro-2-(piperidin-1-yl)aniline”. For example, its stability might be affected by the pH of the environment, while its efficacy might be influenced by the presence of other molecules that compete for the same targets .

Safety and Hazards

Orientations Futures

The future directions of research and use for a specific chemical compound depend on many factors, including its properties, potential applications, and the current state of scientific knowledge. Unfortunately, specific future directions for 4,5-Difluoro-2-(piperidin-1-yl)aniline are not available in the search results .

Propriétés

IUPAC Name |

4,5-difluoro-2-piperidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2/c12-8-6-10(14)11(7-9(8)13)15-4-2-1-3-5-15/h6-7H,1-5,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXJPKIRVFZVLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C(C=C2N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

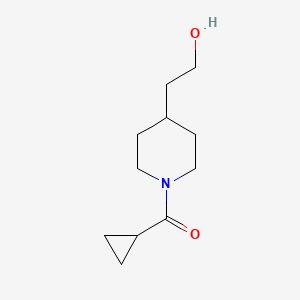

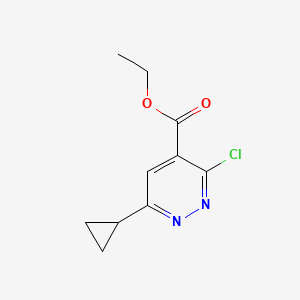

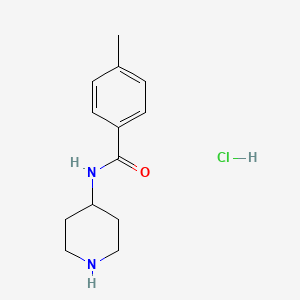

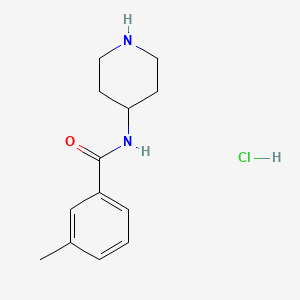

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1435100.png)

![3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride](/img/structure/B1435104.png)

![1,1-Difluorospiro[2.3]hexan-5-amine](/img/structure/B1435109.png)

![1-Oxa-4,8-diazaspiro[5.5]undecan-5-one](/img/structure/B1435119.png)

![5-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1435120.png)

![1,1-Difluoro-2-methyl-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1435121.png)